A Senior Application Scientist's Technical Guide to 4-Bromo-3-methoxybenzamide (CAS No. 176961-57-2)
A Senior Application Scientist's Technical Guide to 4-Bromo-3-methoxybenzamide (CAS No. 176961-57-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Substituted Benzamide
In the landscape of modern drug discovery and fine chemical synthesis, the strategic importance of well-functionalized building blocks cannot be overstated. 4-Bromo-3-methoxybenzamide, registered under CAS number 176961-57-2, emerges as a pivotal intermediate. Its architecture—a benzene ring decorated with a bromine atom, a methoxy group, and a primary amide—offers a trifecta of reactive sites, enabling chemists to forge complex molecular scaffolds with precision and efficiency. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, while the methoxy and amide groups modulate the electronic properties and provide points for further derivatization. This guide provides an in-depth examination of this compound, from its synthesis and characterization to its applications and safe handling, grounded in the practical insights of a senior application scientist.
Physicochemical and Structural Profile
A comprehensive understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development.
| Property | Value | Source |
| CAS Number | 176961-57-2 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| IUPAC Name | 4-Bromo-3-methoxybenzamide | - |
| Appearance | Expected to be an off-white to pale solid | General knowledge |
| Solubility | Insoluble in water, soluble in organic solvents like DMSO, DMF, Methanol | [2] |
| SMILES | COC1=C(C=C(C=C1)Br)C(=O)N | [2] |
Retrosynthesis and Practical Synthesis Protocol
The synthesis of 4-bromo-3-methoxybenzamide is most logically achieved from its corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid. This precursor is a commercially available and well-characterized intermediate.[3] The transformation from a carboxylic acid to a primary amide is a fundamental reaction in organic chemistry, often proceeding through an activated intermediate such as an acyl chloride to facilitate the reaction with an ammonia source.[4][5]
Synthetic Pathway Overview
The chosen two-step pathway leverages robust and well-understood reactions, ensuring high yield and purity. The first step involves the selective bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, careful control of reaction conditions can favor the desired 4-bromo isomer. The second step is the conversion of the resulting carboxylic acid to the primary amide.
Caption: A plausible two-step synthesis of 4-Bromo-3-methoxybenzamide.
Detailed Experimental Protocol: Synthesis of 4-Bromo-3-methoxybenzamide
This protocol describes the conversion of 4-bromo-3-methoxybenzoic acid to the target amide.
Materials:
-
4-Bromo-3-methoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acid).
-
Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
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Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.
-
Causality Insight: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is readily susceptible to nucleophilic attack by ammonia. Refluxing ensures the reaction goes to completion.
-
-
Amidation:
-
Cool the reaction mixture to room temperature and then carefully concentrate it under reduced pressure using a rotary evaporator to remove excess thionyl chloride and DCM. The crude 4-bromo-3-methoxybenzoyl chloride is obtained as an oil or solid.
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Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask in an ice bath to 0°C.
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Slowly add concentrated ammonium hydroxide solution (approx. 5.0 eq) dropwise with vigorous stirring. A white precipitate of the amide will form immediately.
-
Trustworthiness Check: The slow, dropwise addition at 0°C is critical to control the exothermicity of the reaction and prevent potential side reactions.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Transfer the mixture to a separatory funnel. Add water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and HCl), water, and finally brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-3-methoxybenzamide.
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The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to afford the pure product.
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Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H) exhibiting characteristic splitting patterns (doublet, doublet of doublets). A singlet for the methoxy group protons (3H, ~3.9 ppm). Broad singlets for the amide protons (2H, variable chemical shift). |
| ¹³C NMR | Signals for 8 distinct carbon atoms, including the carbonyl carbon (~165-170 ppm), aromatic carbons (4 signals in the 110-160 ppm range), and the methoxy carbon (~56 ppm). |
| FT-IR | N-H stretching of the primary amide (two bands, ~3350 and 3180 cm⁻¹). C=O stretching of the amide (~1660 cm⁻¹). C-O stretching of the methoxy group (~1250 and 1050 cm⁻¹). C-Br stretching (~600-500 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
Expertise Insight: In ¹H NMR, the coupling constants between the aromatic protons can definitively establish the 1,2,4-substitution pattern on the benzene ring. This multi-technique approach ensures the structural assignment is robust and trustworthy.[6]
Applications in Drug Discovery and Medicinal Chemistry
4-Bromo-3-methoxybenzamide is not merely a chemical curiosity; it is a strategic building block for creating diverse libraries of compounds for biological screening.[7] Its utility stems from the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions.
Role as a Versatile Scaffold
The "bromo" handle allows for the introduction of various substituents at the 4-position, fundamentally altering the molecule's properties. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[8] For instance, benzamide derivatives have been investigated as potent inhibitors of targets like Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in certain cancers.[9]
Caption: Utility in generating molecular diversity via cross-coupling reactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Bromo-3-methoxybenzamide should always be consulted, hazard information can be inferred from structurally related compounds. Related benzamides and bromo-aromatic compounds are often classified as irritants and may be harmful if swallowed or inhaled.[10][11]
5.1. Hazard Profile and Precautionary Measures
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Potential Hazards: May cause skin, eye, and respiratory irritation.[11] Harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid creating dust. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.
Conclusion
4-Bromo-3-methoxybenzamide is a high-value chemical intermediate whose utility is firmly established in the fields of organic synthesis and medicinal chemistry. Its well-defined structure provides multiple avenues for chemical modification, making it an ideal scaffold for building molecular complexity. The synthetic route from its corresponding carboxylic acid is reliable and scalable. Proper analytical characterization ensures the integrity of the material, while adherence to safety protocols ensures its responsible use. For the research scientist, this compound represents a key tool for unlocking novel chemical space in the pursuit of new therapeutics and functional materials.
References
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The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]
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4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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